molecular formula C21H27ClO3 B12298000 Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)-

Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)-

Cat. No.: B12298000
M. Wt: 362.9 g/mol
InChI Key: RNSISAJHBSCDGC-UHFFFAOYSA-N
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Description

Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- is a synthetic steroid compound It is part of the broader class of pregnadienediones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- typically involves multiple steps, starting from readily available steroid precursors. The process often includes chlorination, hydroxylation, and diene formation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The process is designed to be cost-effective and scalable to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- involves its interaction with specific molecular targets, such as steroid receptors. It modulates the activity of these receptors, influencing gene expression and cellular functions. The pathways involved may include inhibition of inflammatory mediators and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-,(6a,11b)-: Another steroid with similar structural features but different functional groups.

    Pregna-4,20-dien-3,6-dione: Known for its role as a synthetic pheromone and its effects on the vomeronasal organ.

Uniqueness

Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- is unique due to its specific chlorination and hydroxylation pattern, which confer distinct biological activities. Its ability to modulate steroid receptors and influence various cellular pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C21H27ClO3

Molecular Weight

362.9 g/mol

IUPAC Name

17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,25H,5-6,8-9,11H2,1-3H3

InChI Key

RNSISAJHBSCDGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)Cl)C)O

Origin of Product

United States

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